Procurement Feasibility: Commercial Availability Contrasted with the 1-Bromo Analog
In a 2022 patent describing synthetic routes for 7-fluoroisoquinoline-1-carboxylic acid, the inventors disclosed a prior art method using '7-fluoro-1-bromoisoquinoline' as a starting material. Critically, they noted this to be a 'non-commercialized reagent, the price is relatively expensive and difficult to obtain' [1]. In contrast, 1-Chloro-7-fluoroisoquinoline (CAS 630422-89-8) is a commercially available compound, supplied by multiple vendors at specified purities (≥95%) . This distinction directly impacts procurement timelines and project feasibility, positioning the chloro- derivative as the accessible, scalable alternative for research programs that would otherwise be stalled by an unavailable bromo- precursor.
| Evidence Dimension | Commercial Status |
|---|---|
| Target Compound Data | Commercially available from multiple suppliers (e.g., purity: min. 95%) |
| Comparator Or Baseline | 1-Bromo-7-fluoroisoquinoline: Described as 'non-commercialized reagent, price is relatively expensive and difficult to obtain' |
| Quantified Difference | Qualitative difference in availability; target compound is accessible, comparator is not |
| Conditions | Supplier catalogs and patent literature (CN112358447B) |
Why This Matters
For procurement and process R&D scalability, a compound's commercial availability is a binary gate; the target compound is available while its direct analog is not, making it the sole viable choice for hit-to-lead or scale-up studies requiring this scaffold.
- [1] Eureka Patsnap. The synthetic method of 7-fluoroisoquinoline-1-carboxylic acid (Patent CN112358447B). https://eureka-patsnap-com.libproxy1.nus.edu.sg/patent-CN112358447B View Source
